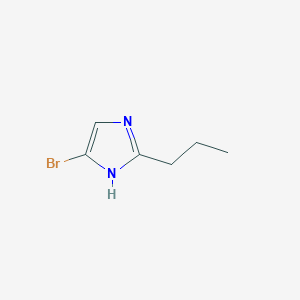

5-bromo-2-propyl-1H-imidazole

Overview

Description

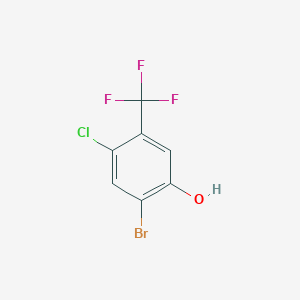

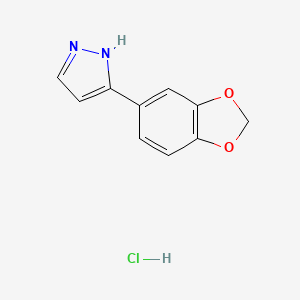

5-Bromo-2-propyl-1H-imidazole is a chemical compound with the empirical formula C6H9BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including this compound, have been synthesized using various methods. The first synthesis of imidazole was made by glyoxal and ammonia . Recent advances in the synthesis of imidazole derivatives have focused on regiocontrolled synthesis, which allows for the construction of specific bonds during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole and its derivatives, including this compound, are known for their broad range of chemical and biological properties. They are amphoteric in nature, showing both acidic and basic properties . They are also key components in a variety of functional molecules used in everyday applications .Physical And Chemical Properties Analysis

This compound is a solid substance . It is highly soluble in water and other polar solvents .Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including compounds similar to 5-bromo-2-propyl-1H-imidazole, are widely present in natural and synthetic molecules, exhibiting broad bioactivities due to their ability to bind with various enzymes and receptors. These compounds have shown high therapeutic potency across a range of diseases, highlighting their value in medicinal chemistry for the development of anticancer, antifungal, antibacterial, and other medicinal agents. The research emphasizes the potential for rational design of imidazole-based drugs with improved activity and lower toxicity (Zhang et al., 2014).

CO₂ Capture and Sequestration

A novel application of imidazole-based compounds involves CO₂ capture, where a specific ionic liquid formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide effectively sequesters CO₂ as a carbamate salt. This process is reversible, allowing the ionic liquid to be recycled for CO₂ capture. This application is particularly significant for environmental sustainability, demonstrating efficiency comparable to commercial amine sequestering agents without the need for water or facing issues of volatility (Bates et al., 2002).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, similar in structure to this compound, have been studied for their performance as corrosion inhibitors for mild steel in acidic environments. These inhibitors demonstrate high effectiveness, with some derivatives achieving inhibition percentages up to 90%. The research supports their mixed-type inhibitory behavior and provides insights into their potential applications in protecting metal surfaces against corrosion, thereby extending the lifespan of metal components in various industrial applications (Saady et al., 2021).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on their specific chemical structure and the biological system they interact with. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

Imidazole and its derivatives continue to be an important area of research due to their wide range of applications. Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, given the increasing number of applications for this important heterocycle .

properties

IUPAC Name |

5-bromo-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVQJTAEJKKNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)

![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)